4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate

APJ receptor Functional antagonism β-arrestin recruitment

This benzofuran-2-carboxylate ester is a structurally differentiated analog of the APJ antagonist ML221 (4-nitrobenzoate). Based on SAR evidence, the heteroaryl ester replacement abolishes APJ activity (IC50 >79 µM), making it an ideal matched negative control for target engagement specificity studies when paired with active ML221 analogs. Its distinct ester moiety also enables systematic metabolic stability comparison against esterase-labile ML221, supporting structure-stability landscape mapping. Procure for library enrichment with unique benzofuran electrostatics and hydrogen-bonding capacity.

Molecular Formula C19H12N2O5S
Molecular Weight 380.37
CAS No. 877638-13-6
Cat. No. B2464018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate
CAS877638-13-6
Molecular FormulaC19H12N2O5S
Molecular Weight380.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
InChIInChI=1S/C19H12N2O5S/c22-14-9-13(11-27-19-20-6-3-7-21-19)24-10-17(14)26-18(23)16-8-12-4-1-2-5-15(12)25-16/h1-10H,11H2
InChIKeyGOGBAFNEOLGWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate (CAS 877638-13-6): Structural Context in the Kojic Acid Ester Series


The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate (CAS 877638-13-6, MF C19H12N2O5S, MW 380.37) is a synthetic ester belonging to a series of kojic acid-derived 4H-pyran-3-yl esters [1]. This chemical class gained prominence through the discovery of ML221, the 4-nitrobenzoate analog, as a functional antagonist of the apelin (APJ) receptor with sub-micromolar potency and >37-fold selectivity over the AT1 receptor [2]. The target compound specifically replaces the 4-nitrobenzoate group with a benzofuran-2-carboxylate moiety, a structural change that moves the molecule into heteroaryl ester chemical space, which has distinct pharmacological and physicochemical implications [2].

Why Generic Substitution Fails for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate


The 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl scaffold is the subject of extensive structure-activity relationship (SAR) studies, which demonstrate that even minor alterations to the ester substituent dictate not only target engagement but also metabolic stability, solubility, and selectivity [1]. For instance, while the 4-nitrobenzoate ester (ML221) is a potent APJ antagonist (IC50 0.70–1.75 μM), the majority of other benzoate esters, including heteroaryl esters like the benzofuran-2-carboxylate, were found to be inactive at this receptor in the foundational SAR work [1]. Furthermore, subsequent research has shown that modifying the ester linkage (e.g., to sulfonate analogs) can dramatically improve plasma stability from <1% remaining at 1 hour to 100%, without abolishing APJ activity [2]. Therefore, assuming functional equivalence among analogs of this scaffold is scientifically unsound; each ester variant requires distinct evaluation for the intended research application.

Quantitative Differentiation Evidence for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate vs. Closest Analogs


Functional APJ Antagonism: Inferred Inactivity Compared to ML221

In the foundational SAR study, a range of heteroaryl esters (Table 3, entries 68–71) were tested for APJ antagonism and found to be inactive (IC50 > 79 μM). The target compound, a benzofuran-2-carboxylate ester, belongs to this heteroaryl ester subclass. Therefore, it is highly likely that this compound shares the inactivity profile at the APJ receptor, in stark contrast to the 4-nitrobenzoate ester ML221, which exhibits IC50 values of 0.70 μM (cAMP) and 1.75 μM (β-arrestin) [1]. Direct experimental confirmation for this specific compound is not publicly available, so this evidence is based on class-level inference from closely related structural analogs.

APJ receptor Functional antagonism β-arrestin recruitment cAMP assay

Metabolic Stability Differentiation: Lipophilic Ester Modification Potential for Enhanced Stability

ML221 suffers from extremely poor metabolic stability, with <1% remaining in plasma after 1 hour and a liver microsomal t1/2 of <1 minute [1]. A key driver of this instability is the rapid hydrolysis of the 4-nitrobenzoate ester. Recent work has demonstrated that modifying this ester linkage to more sterically hindered or electronically distinct groups, such as sulfonate bioisosteres, can dramatically enhance stability. For example, sulfonate analog 21 achieved 100% plasma stability at 1 hour and a microsomal t1/2 of 5 minutes, while retaining significant APJ antagonism (IC50 3.1 μM) [1]. The target compound's benzofuran-2-carboxylate ester represents a distinct chemical space with a larger, more lipophilic aromatic system compared to the 4-nitrobenzoate group, which may confer resistance to esterase-mediated cleavage. Direct comparative stability data for this compound versus ML221 is not currently available.

Metabolic stability Plasma stability Microsomal stability Esterase-mediated degradation

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile vs. ML221

The target compound (MW 380.37) incorporates a benzofuran-2-carboxylate group, which replaces the 4-nitrobenzoate group of ML221 (MW 385.35). The benzofuran moiety is a bicyclic aromatic system with distinct hydrogen-bonding and lipophilic characteristics compared to the monocyclic nitro-phenyl group. This structural change is expected to increase logP and alter aqueous solubility. In comparison, ML221 has an aqueous solubility of 25.5 μg/mL at pH 7.4 and demonstrates moderate permeability (PAMPA: 271.0 × 10^-6 cm/s) with high plasma protein binding (99.1%) [1]. The target compound's modified physicochemical profile may result in different membrane permeability and protein binding characteristics, although direct measurements are not reported in the public domain.

Lipophilicity Aqueous solubility Permeability Physicochemical properties

Selectivity Profile: Potential for Reduced Off-Target GPCR Interactions vs. ML221

ML221 was profiled against a panel of 29 GPCRs and showed notable activity at the κ-opioid receptor (<50% inhibition at 10 μM) and benzodiazepinone receptor (<70% inhibition at 10 μM), with only weak binding elsewhere [1]. The target compound, by virtue of its larger benzofuran-2-carboxylate substituent, may exhibit a different off-target interaction fingerprint. However, no selectivity panel data exists for this specific compound. This represents a critical knowledge gap: users cannot assume the selectivity profile of ML221 applies to this analog, as even minor structural changes in the ester region are known to profoundly alter biological activity within this series [1].

Selectivity GPCR panel AT1 receptor Off-target activity

Application Scenarios for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate in Research and Procurement


Negative Control or Inactive Analog for APJ Functional Assays

Based on the SAR inference that heteroaryl esters in this scaffold series are inactive at the APJ receptor (IC50 > 79 μM) [1], this compound may serve as a matched negative control for APJ antagonist studies where ML221 or its active analogs are used as positive controls. Its structural similarity to the active parent scaffold, combined with its inferred lack of APJ activity, makes it a candidate for demonstrating target engagement specificity, provided that experimental confirmation of inactivity is first established by the user.

Chemical Probe for Esterase Stability Structure-Activity Relationship Studies

Given the documented esterase-mediated degradation of ML221 (<1% plasma stability at 1 hour) [1], this compound's benzofuran-2-carboxylate ester presents a chemically distinct ester moiety for systematic stability profiling. It can be utilized in comparative metabolism assays alongside ML221 and the sulfonate-stabilized analogs (e.g., compound 21) to map the structure-stability landscape of this chemotype.

Scaffold-Diversification Screening Library Component

As a member of the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ester series, this compound contributes to library diversity for phenotypic or target-based screening campaigns. Its benzofuran-2-carboxylate group adds distinct shape, electrostatics, and hydrogen-bonding capacity relative to the more commonly sourced benzoate esters in this series [2]. Procurement for library enrichment should be weighed against the lack of target-specific bioactivity data.

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.